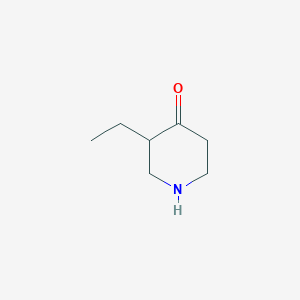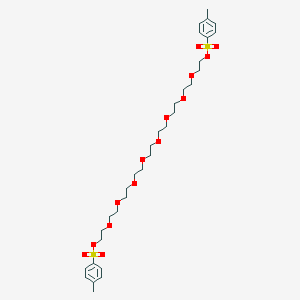![molecular formula C17H19NO3 B169504 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole CAS No. 185383-63-5](/img/structure/B169504.png)
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Descripción general
Descripción
The compound is an indole derivative, which is a common structure in many natural products and pharmaceuticals. The “3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)” part suggests the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the indole ring and the spirocyclic structure. These features could potentially give the compound interesting chemical and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the indole ring, the spirocyclic structure, and any functional groups present .Aplicaciones Científicas De Investigación
Indole Derivatives and Hepatic Protection
Indole derivatives, such as indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), have demonstrated pleiotropic protective effects on chronic liver diseases, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to lipid metabolism and hepatotoxic substances, showcasing their potential in hepatic protection through various mechanisms (Wang et al., 2016).
Anticancer Properties of Indole Derivatives
Research on plant-based indole alkaloids has highlighted their rich pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific compounds, such as brucine, mitragynine, and vindoline, have been identified for their potent pharmacological activities, suggesting the potential of indole derivatives as leads for new therapeutic agents (Omar et al., 2021).
Neuroprotective Effects of Melatonin
Melatonin, an indole derivative produced by the pineal gland, has shown significant neuroprotective effects in experimental stroke models across acute, sub-acute, and chronic stages. Its potent antioxidant properties, along with anti-apoptotic and anti-inflammatory effects, suggest its utility in clinical trials for stroke patients (Lin & Lee, 2009).
Antiviral and Antimicrobial Activities
Indole derivatives have also been explored for their antiviral and antimicrobial properties, with several indole-containing compounds showing promise against various viral infections and microbial pathogens. This underscores the versatility of indole scaffolds in drug discovery for infectious diseases (Zhang et al., 2014).
Chemopreventive and Immunomodulatory Effects
Indole-3-carbinol (I3C) and diindolylmethane (DIM) are highlighted for their chemopreventive properties against carcinogenesis, particularly in hormone-responsive cancers. Their role in regulating enzyme activity, reducing oxidative stress, and modulating immune responses further emphasizes the potential of indole derivatives in cancer prevention and therapy (Acharya et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGVLTKSAUBNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377293 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
CAS RN |
185383-63-5 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
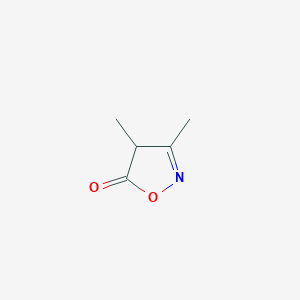
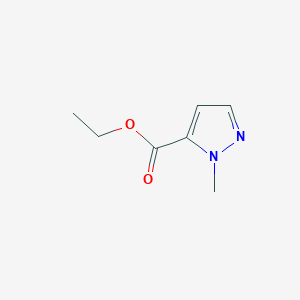
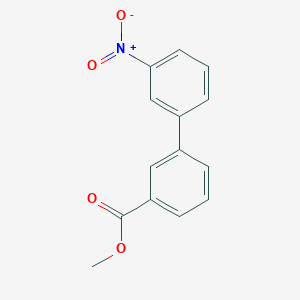
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
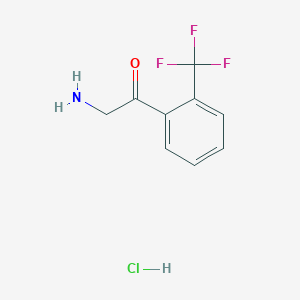
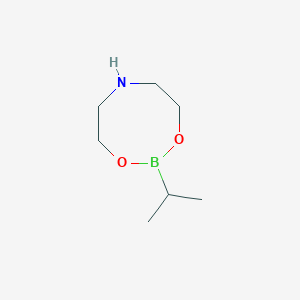



![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
